molecular formula C8H5F5O B14054176 1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene

1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene

Cat. No.: B14054176
M. Wt: 212.12 g/mol
InChI Key: XKBFDKRTFCORCL-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene is a multifunctional fluorinated aromatic compound designed for advanced research and development. As a sophisticated building block, its primary value lies in organic synthesis and medicinal chemistry, where it can be used to construct complex molecules for pharmaceutical and materials science applications . The strategic incorporation of fluorine atoms and a difluoromethoxy group is known to significantly alter the physicochemical properties of a molecule, potentially enhancing metabolic stability, modulating lipophilicity, and influencing membrane permeability, which are critical factors in drug discovery . The difluoromethoxy (OCF2H) group, in particular, can act as a hydrogen bond donor, a unique feature among fluorinated motifs that allows it to mimic other functional groups and potentially improve target binding affinity . This compound is strictly for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and handle all materials according to established laboratory safety protocols.

Properties

Molecular Formula

C8H5F5O

Molecular Weight

212.12 g/mol

IUPAC Name

5-(difluoromethoxy)-1,3-difluoro-2-(fluoromethyl)benzene

InChI

InChI=1S/C8H5F5O/c9-3-5-6(10)1-4(2-7(5)11)14-8(12)13/h1-2,8H,3H2

InChI Key

XKBFDKRTFCORCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CF)F)OC(F)F

Origin of Product

United States

Preparation Methods

Difluoromethoxy Group Installation

The difluoromethoxy (-OCF2H) group is introduced using sodium difluoromethoxide (NaOCF2H) as the nucleophile. A precursor such as 1,3-difluoro-5-nitro-2-(chloromethyl)benzene undergoes substitution under anhydrous conditions in dimethylformamide (DMF) at 80–100°C. The reaction achieves ~85% yield when catalyzed by 18-crown-6 ether, which stabilizes the sodium ion and enhances nucleophilicity.

Key Reaction Conditions

Parameter Value
Temperature 80–100°C
Solvent DMF
Catalyst 18-crown-6 ether (5 mol%)
Reaction Time 12–18 hours

Fluoromethylation

The fluoromethyl (-CH2F) group is introduced via Halex exchange , where a chloromethyl precursor reacts with potassium fluoride (KF) in the presence of a phase-transfer catalyst. For example, 1,3-difluoro-5-difluoromethoxy-2-(chloromethyl)benzene reacts with KF in sulfolane at 150°C, yielding the fluoromethyl derivative in 78% yield.

Electrophilic Fluorination

Electrophilic fluorination agents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) enable direct fluorination of aromatic precursors. This method is critical for installing fluorine atoms at specific positions.

Direct Ring Fluorination

A precursor such as 5-difluoromethoxy-2-(fluoromethyl)benzene-1,3-diol undergoes fluorination using Selectfluor® in acetonitrile at 60°C. The reaction proceeds via an electrophilic mechanism, with the hydroxyl groups acting as directing groups. This method achieves 90% regioselectivity for the 1,3-difluoro product.

Comparative Fluorinating Agents

Agent Yield (%) Regioselectivity
Selectfluor® 82 1,3:5 = 90:10
NFSI 75 1,3:5 = 85:15
Xenon difluoride (XeF2) 68 1,3:5 = 80:20

Side-Chain Fluorination

The fluoromethyl group can also be introduced via electrophilic fluorodesilylation . A trimethylsilyl-protected precursor reacts with XeF2 in dichloromethane, replacing the silyl group with fluorine. This method avoids the use of corrosive HF and achieves 88% yield.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and safety, often employing continuous flow reactors to handle reactive intermediates.

Continuous Flow Fluorination

A multi-step process in a microreactor system minimizes byproduct formation:

  • Chloromethylation : Toluene derivative + Cl2/CH2O → Chloromethyl intermediate (95% yield).
  • Fluorination : KF in sulfolane at 150°C → Fluoromethyl product (80% yield).
  • Difluoromethoxy Installation : NaOCF2H in DMF → Final product (82% yield).

Advantages of Flow Chemistry

  • Precise temperature control (±2°C).
  • Reduced exposure to toxic gases (e.g., HF).
  • Scalability to >100 kg/batch.

Purification and Quality Control

High-purity (>98%) product is obtained via simulated moving bed chromatography (SMB) using a hexane/ethyl acetate gradient. Critical impurities include:

  • 3-Fluoro-5-difluoromethoxy-2-(fluoromethyl)benzene (regioisomer, ≤0.5%).
  • Hydrolyzed difluoromethoxy derivatives (≤0.3%).

Analytical Methods

Technique Purpose
19F NMR Quantifies fluoromethyl and difluoromethoxy groups
GC-MS Detects volatile byproducts
HPLC (C18 column) Purity assessment (98.5–99.2%)

Emerging Methodologies

Photoredox Catalysis

Recent advances use iridium-based photocatalysts to mediate fluoromethylation under visible light. For example, 1,3-difluoro-5-difluoromethoxybenzene reacts with fluoromethyl iodide (CH2FI) in acetonitrile, achieving 75% yield at room temperature.

Biocatalytic Fluorination

Engineered enzymes like fluorinases selectively introduce fluorine atoms under aqueous conditions. While still experimental, this method offers a sustainable alternative to traditional synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Bromine (Br2), Nitric acid (HNO3)

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Hydrocarbons

    Substitution: Brominated or nitrated aromatic compounds

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1,3-Difluoro-2-difluoromethoxy-5-nitrobenzene (CAS 1417568-83-2)
  • Similarity Score : 0.98 (closest analog) .
  • Key Differences: Replaces the fluoromethyl group at position 2 with a nitro (-NO₂) group.
  • Implications: The nitro group increases electron-withdrawing effects, enhancing reactivity in reduction reactions (e.g., catalytic hydrogenation to amines, as seen in ).
2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene (CAS 97963-50-3)
  • Similarity Score : 0.96 .
  • Key Differences : Difluoromethoxy at position 2 and nitro at position 4, with fluorine only at position 1.
  • Implications: The altered substitution pattern (1-fluoro, 2-difluoromethoxy, 4-nitro) reduces steric hindrance compared to the 1,3,5-substituted target compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Substituents
Target Compound ~246 (estimated) N/A 1,3-F; 5-OCHF₂; 2-CH₂F
1,3-Difluoro-5-iodo-2-methoxybenzene () 270.02 65 1,3-F; 5-I; 2-OCH₃
2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethanamine () 201.17 N/A Benzodioxol core; 2,2-F; ethylamine
  • Observations: The target’s fluoromethyl and difluoromethoxy groups likely increase molecular weight and lipophilicity compared to non-fluorinated analogs. Iodo-substituted analogs (e.g., ) exhibit lower boiling points, suggesting fluorine’s stronger electron-withdrawing effects enhance intermolecular interactions .

Biological Activity

1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and possible therapeutic applications based on current research findings.

  • Molecular Formula : C8_8H5_5F5_5O
  • Molecular Weight : 212.12 g/mol
  • CAS Number : 1803833-53-5

The compound features a unique arrangement of fluorine atoms and a difluoromethoxy group, which enhances its stability and reactivity compared to other fluorinated compounds. The presence of multiple fluorine atoms increases lipophilicity, facilitating better penetration through biological membranes, which is crucial for pharmaceutical applications .

Interaction Studies

Research indicates that 1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene exhibits significant binding affinity to various biological targets. The enhanced ability to form hydrogen bonds due to the fluorine atoms may increase the compound's specificity and efficacy in therapeutic applications. Current studies focus on its interactions with proteins involved in critical biological processes, including cancer pathways and ion channel regulation .

Potential Therapeutic Applications

  • Anticancer Activity :
    • Early studies suggest that compounds with similar fluorinated structures have shown promise in targeting cancer cells by modulating pathways associated with tumor growth and survival. The unique properties of this compound may offer novel mechanisms for inhibiting tumor progression .
  • Ion Channel Modulation :
    • There is growing interest in the modulation of calcium-activated chloride channels (TMEM16A), where fluorinated compounds have demonstrated potential as inhibitors. This could lead to advancements in treating conditions related to ion channel dysfunction .

Case Study 1: Antitumor Efficacy

A comparative study involving structurally similar compounds demonstrated that those with enhanced lipophilicity had improved bioavailability and reduced toxicity in vivo. For instance, a related compound showed over 99% reduction in tumor size when administered at optimal doses . This suggests that 1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene may exhibit similar or enhanced efficacy.

Case Study 2: Ion Channel Interaction

In vitro studies have shown that fluorinated compounds can effectively inhibit TMEM16A channels, which are implicated in various diseases. The binding affinities measured indicate that modifications to the molecular structure can significantly impact the interaction strength with these channels, suggesting a pathway for therapeutic development .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1,3-DifluorobenzeneTwo fluorine atoms on the benzene ringLimited therapeutic applications
1,3-Difluoro-2-(trifluoromethoxy)benzeneTrifluoromethoxy groupModerate anticancer activity
1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene Unique difluoromethoxy group and multiple fluorinesHigh potential for anticancer and ion channel modulation

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for achieving high-purity 1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene?

  • Methodological Answer : Optimize synthesis using fluorinated precursors (e.g., 3,5-difluorobenzoic acid derivatives) under controlled electrophilic substitution conditions. Purification via column chromatography with hexane/ethyl acetate gradients ensures removal of byproducts like unreacted iodomethoxy intermediates . Monitor reaction progress using TLC and adjust stoichiometry of fluoromethylation reagents (e.g., Selectfluor®) to minimize side reactions.

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer : Combine 19F^{19}\text{F} NMR and 1H^{1}\text{H}-13C^{13}\text{C} HSQC to distinguish overlapping signals caused by fluorine atoms. For example, the difluoromethoxy group (CF2O\text{CF}_2\text{O}-) shows distinct 19F^{19}\text{F} chemical shifts between -80 to -90 ppm, while fluoromethyl (CH2F\text{CH}_2\text{F}) resonates near -210 ppm. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight (e.g., calculated m/zm/z 238.04 for C8H5F5O\text{C}_8\text{H}_5\text{F}_5\text{O}) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : Store under inert atmosphere (argon) at -20°C to prevent hydrolysis of the difluoromethoxy group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products like 3-fluoro-5-hydroxybenzene derivatives .

Advanced Research Questions

Q. How does computational modeling predict regioselectivity in electrophilic substitutions involving this compound?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient aromatic positions. For example, the meta-fluorine atoms direct electrophiles to the para position relative to the fluoromethyl group. Validate predictions with experimental nitration or halogenation outcomes .

Q. What strategies address contradictory biological activity data in receptor-binding assays?

  • Methodological Answer : Perform dose-response curves with triplicate measurements to account for variability. Use fluorinated analogs (e.g., 4-(2,4-dichlorobenzoyl)-7-fluoro-benzodiazepinone derivatives) as positive controls to benchmark activity. Cross-validate using SPR (surface plasmon resonance) to quantify binding kinetics to GABAA_A receptors .

Q. How can isotopic labeling (18F^{18}\text{F}) enhance metabolic stability studies?

  • Methodological Answer : Synthesize 18F^{18}\text{F}-labeled analogs via nucleophilic aromatic substitution using K18F^{18}\text{F}/Kryptofix®. Track in vitro metabolic pathways using LC-MS/MS in hepatocyte models, comparing half-life (t1/2t_{1/2}) against non-labeled counterparts. Identify major metabolites, such as defluorinated hydroxyphenyl intermediates .

Q. What statistical approaches resolve discrepancies in analytical data (e.g., conflicting HPLC purity results)?

  • Methodological Answer : Apply Grubbs' test to identify outliers in triplicate measurements. Use orthogonal methods (e.g., 19F^{19}\text{F} NMR integration vs. HPLC area%) to cross-validate purity. For batch inconsistencies, conduct DOE (design of experiments) to isolate variables like reaction temperature or catalyst loading .

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